Cas no 1805407-83-3 (Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate)
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate
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- Inchi: 1S/C11H9BrClNO2/c1-2-16-11(15)7-3-4-10(12)8(5-13)9(7)6-14/h3-4H,2,5H2,1H3
- InChI Key: XOISBDLUAQSQGK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)OCC)C(C#N)=C1CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 302
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016747-1g |
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate |
1805407-83-3 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate (CAS No. 1805407-83-3): A Comprehensive Overview
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate (CAS No. 1805407-83-3) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique functional groups, offers a wide range of applications and potential uses. In this article, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and recent research developments surrounding Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate.
Chemical Structure and Synthesis
The molecular formula of Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate is C11H9BrClNO2, with a molecular weight of approximately 299.55 g/mol. The compound features a benzene ring substituted with a bromo group at the 4-position, a chloromethyl group at the 3-position, and a cyano group at the 2-position. Additionally, an ethyl ester group is attached to the carboxylic acid moiety at the 1-position. This combination of functional groups imparts unique reactivity and stability to the molecule.
The synthesis of Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate typically involves several steps. One common approach is to start with 4-bromo-3-chloromethylbenzonitrile, which can be synthesized from 4-bromobenzonitrile through a series of reactions including chlorination and methylation. The resulting nitrile compound is then esterified with ethanol in the presence of an acid catalyst to form the final product. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods, such as using microwave-assisted reactions and catalysts that minimize byproduct formation.
Physical and Chemical Properties
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate is a solid at room temperature with a melting point ranging from 65°C to 70°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethanol, and acetone. The compound's stability is influenced by its functional groups; for instance, the presence of the cyano group enhances its reactivity in nucleophilic substitution reactions.
Spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate. IR spectroscopy reveals characteristic peaks for the cyano group (nitrile stretch at around 2250 cm-1) and ester carbonyl (C=O stretch at around 1700 cm-1). NMR spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen atoms and carbon atoms. MS analysis confirms the molecular weight and helps identify any impurities or byproducts.
Applications in Chemical Synthesis and Pharmaceuticals
Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate serves as an important intermediate in various chemical syntheses due to its versatile reactivity. The bromo group can be used for cross-coupling reactions such as Suzuki-Miyaura coupling or Stille coupling, which are crucial for constructing complex organic molecules. The chloromethyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of new functionalized compounds.
In pharmaceutical research, Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate has shown promise as a building block for drug discovery. The cyano group can be converted into other functional groups like amides or carboxylic acids through hydrolysis or reduction reactions. These transformations can lead to compounds with potential therapeutic properties. For example, recent studies have explored the use of similar cyanobenzene derivatives in developing anticancer agents and antiviral drugs.
Recent Research Developments
The scientific community continues to investigate new applications and properties of Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate. One notable area of research is its use in materials science, particularly in the development of functional polymers and coatings. The presence of multiple reactive groups allows for controlled polymerization reactions, leading to materials with tailored properties such as enhanced mechanical strength or improved thermal stability.
In addition to material applications, there is growing interest in using Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate as a probe molecule in biological systems. Its ability to undergo selective chemical modifications makes it useful for studying protein-protein interactions or enzyme activity. For instance, researchers have used similar compounds to develop fluorescent probes for imaging cellular processes.
Safety Considerations and Handling
While Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible substances.
In conclusion, Ethyl 4-bromo-3-chloromethyl-2-cyanobenzoate (CAS No. 1805407-83-3) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique combination of functional groups makes it an attractive intermediate for developing new materials and therapeutic agents. Ongoing research continues to uncover new possibilities for this versatile molecule.
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